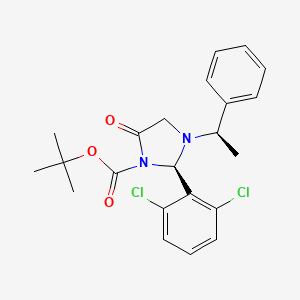
3-((1-(1,3,5-trimetil-1H-pirazol-4-carbonil)pirrolidin-3-il)oxi)pirazina-2-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica del compuesto “3-((1-(1,3,5-trimetil-1H-pirazol-4-carbonil)pirrolidin-3-il)oxi)pirazina-2-carbonitrilo”, también conocido como “3-[1-(1,3,5-trimetilpirazol-4-carbonil)pirrolidin-3-il]oxipirazina-2-carbonitrilo”.
Desarrollo farmacéutico
Este compuesto tiene aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos. Su estructura única, que incluye un anillo de pirazol y pirazina, lo convierte en un candidato para el diseño de fármacos que se dirigen a diversas vías biológicas. Los investigadores están explorando su uso en la creación de nuevos fármacos para tratar enfermedades como el cáncer, la inflamación y los trastornos neurológicos .
Síntesis química
En química orgánica, este compuesto puede servir como intermedio en la síntesis de moléculas más complejas. Sus grupos funcionales permiten diversas reacciones químicas, lo que lo convierte en un compuesto valioso en la producción de otros compuestos químicos. Esta versatilidad es particularmente útil en la síntesis de compuestos heterocíclicos, que son frecuentes en muchos productos farmacéuticos y agroquímicos .
Investigación biológica
La estructura del compuesto le permite interactuar con macromoléculas biológicas, lo que lo hace útil para estudiar los mecanismos enzimáticos y las interacciones proteína-ligando. Los investigadores lo utilizan para investigar los sitios de unión y la actividad de las enzimas, lo que puede conducir a una mejor comprensión de los procesos bioquímicos y al desarrollo de inhibidores enzimáticos .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto puede utilizarse para desarrollar nuevos materiales con propiedades específicas. Su capacidad para formar complejos estables con metales lo convierte en un candidato para la creación de marcos metal-orgánicos (MOF). Estos materiales tienen aplicaciones en el almacenamiento de gases, la catálisis y las tecnologías de separación .
Nanotecnología
Las propiedades del compuesto se están explorando en el campo de la nanotecnología para el desarrollo de nanomateriales. Su capacidad para formar estructuras estables a nanoescala se puede aprovechar para crear nanopartículas con funciones específicas, como sistemas de administración de fármacos o sensores.
Estas aplicaciones destacan la versatilidad y el potencial del “this compound” en diversos campos científicos. Cada aplicación aprovecha las propiedades químicas únicas del compuesto para abordar los desafíos y oportunidades específicas de la investigación.
NIST Chemistry WebBook EMBL-EBI Thermo Fisher Scientific MilliporeSigma : NIST Chemistry WebBook : EMBL-EBI : Thermo Fisher Scientific : MilliporeSigma
Propiedades
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-14(11(2)21(3)20-10)16(23)22-7-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,4,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBTFKQKJVGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)


![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2475157.png)



![3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2475164.png)

![2-fluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2475166.png)

